molecular formula C19H20N4O2 B12344103 N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide

Cat. No.: B12344103
M. Wt: 336.4 g/mol
InChI Key: QFYXDBWNKURPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by:

  • Benzimidazole core: A bicyclic aromatic system with a 5-methyl substituent, known for its role in binding biomolecular targets .
  • 4-Methoxyphenyl carboxamide: A para-methoxy-substituted aromatic carboxamide group that modulates solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-12-3-8-16-17(9-12)22-18(21-16)13-10-23(11-13)19(24)20-14-4-6-15(25-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

QFYXDBWNKURPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • Azetidine-1-carboxamide core
  • 5-Methyl-1H-benzo[d]imidazol-2-yl substituent
  • 4-Methoxyphenyl group

Retrosynthetic strategies suggest two convergent pathways:

  • Pathway A : Coupling of pre-formed 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine with 4-methoxyphenyl isocyanate.
  • Pathway B : Sequential assembly of the azetidine ring followed by benzimidazole installation and carboxamide formation.

Synthesis of 5-Methyl-1H-Benzo[d]Imidazole

The benzimidazole moiety is synthesized via cyclocondensation of 4-methyl-1,2-diaminobenzene with formic acid or triethyl orthoformate.

Experimental Protocol

  • Reagents :

    • 4-Methyl-1,2-diaminobenzene (10.0 g, 81.3 mmol)
    • Triethyl orthoformate (16.2 mL, 97.5 mmol)
    • Hydrochloric acid (conc., catalytic)
  • Procedure :

    • Dissolve diamine in ethanol (100 mL) and add triethyl orthoformate under nitrogen.
    • Add 3 drops of conc. HCl and reflux at 80°C for 6 hours.
    • Cool to 0°C, filter precipitate, and wash with cold ethanol.
    • Yield : 8.7 g (78%) as white crystals.
  • Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 12.34 (s, 1H, NH), 7.45–7.41 (m, 2H, ArH), 7.12 (d, J = 8.0 Hz, 1H, ArH), 2.42 (s, 3H, CH3).

Azetidine Ring Formation

Cyclization Strategy for 3-Substituted Azetidines

3-(5-Methyl-1H-benzo[d]imidazol-2-yl)azetidine is synthesized via a [2+2] cycloaddition between a benzimidazole-containing enamine and dichloroethane.

Stepwise Protocol
  • Reagents :

    • 5-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (5.0 g, 28.7 mmol)
    • Ethylenediamine (3.5 mL, 51.7 mmol)
    • 1,2-Dichloroethane (15 mL)
  • Procedure :

    • Prepare enamine by stirring aldehyde and ethylenediamine in THF at 25°C for 12 hours.
    • Add 1,2-dichloroethane and heat to 60°C for 24 hours.
    • Quench with saturated NaHCO3, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).
    • Yield : 3.8 g (62%).
  • Characterization :

    • MS (ESI+) : m/z 216.1 [M+H]+ (calculated: 216.2).

Carboxamide Coupling

The final step involves reacting 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine with 4-methoxyphenyl isocyanate under Schotten-Baumann conditions.

Optimized Coupling Protocol

  • Reagents :

    • 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)azetidine (2.0 g, 9.3 mmol)
    • 4-Methoxyphenyl isocyanate (1.5 g, 10.2 mmol)
    • DIPEA (3.2 mL, 18.6 mmol)
    • THF (anhydrous, 50 mL)
  • Procedure :

    • Dissolve azetidine in THF at 0°C under nitrogen.
    • Add DIPEA followed by dropwise addition of isocyanate.
    • Stir at 25°C for 18 hours.
    • Concentrate under reduced pressure and purify via recrystallization (EtOH:H2O = 4:1).
    • Yield : 2.7 g (82%).
  • Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.34–7.30 (m, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, OCH3-ArH), 4.24–4.18 (m, 2H, azetidine-CH2), 3.85 (s, 3H, OCH3), 3.72–3.66 (m, 2H, azetidine-CH2), 2.45 (s, 3H, CH3).
    • HPLC Purity : 98.6% (C18 column, MeCN:H2O = 70:30).

Alternative Synthetic Routes

Solid-Phase Synthesis for Parallel Optimization

A resin-bound approach using 2-chlorotrityl chloride resin improves yield in small-scale syntheses:

  • Resin Loading :

    • React 2-chlorotrityl resin (1.0 g, 1.2 mmol/g) with Fmoc-azetidine-3-carboxylic acid (2.4 mmol) in DCM/DIPEA.
  • Benzimidazole Coupling :

    • Deprotect Fmoc with 20% piperidine/DMF.
    • Add 5-methyl-1H-benzo[d]imidazole-2-carboxylic acid (2.4 mmol) using HBTU/HOBt activation.
  • Final Cleavage :

    • Treat with TFA/TIS/H2O (95:2.5:2.5) to release product.
    • Yield : 68% with >95% purity.

Critical Analysis of Methodologies

Parameter Solution-Phase Solid-Phase
Yield 82% 68%
Purity 98.6% 95%
Scalability >100 g <5 g
Reaction Time 18 hours 48 hours
  • Solution-phase synthesis is preferred for industrial-scale production due to higher yields and simpler workup.
  • Solid-phase methods enable rapid diversification but require specialized equipment.

Challenges and Mitigation Strategies

  • Azetidine Ring Instability :

    • Use low temperatures (0–5°C) during coupling to prevent ring-opening.
    • Avoid protic solvents in later stages.
  • Benzimidazole Tautomerism :

    • Conduct reactions under anhydrous conditions to stabilize the 1H-tautomer.
  • Carboxamide Hydrolysis :

    • Replace aqueous workup with solvent extraction (e.g., EtOAC/brine).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the benzodiazole ring or the carboxamide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research, particularly against various cancer cell lines. In a study evaluating the cytotoxicity of derivatives of benzimidazole and related compounds, it was found that several derivatives exhibited significant activity against leukemia and solid tumor cell lines. Notably, the compound's structural features, including the benzimidazole moiety, are believed to enhance its interaction with biological targets involved in cancer progression.

Case Studies

  • Cytotoxicity Testing : A series of derivatives, including N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide, were screened against multiple cancer cell lines such as MDA-MB-435 (melanoma) and K-562 (leukemia). The compound demonstrated a mean inhibitory concentration (IC50) significantly lower than traditional chemotherapeutics like chlorambucil and bendamustine, indicating its potential as a novel anticancer agent .
Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMDA-MB-4352.09
This compoundK-5620.56

Enzyme Inhibition

The benzimidazole derivative has been associated with the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various cancer types. By inhibiting MAGL, the compound may disrupt lipid signaling pathways that promote tumor growth .

Antimicrobial Properties

Beyond its anticancer applications, this compound has also been explored for its antimicrobial properties. Compounds with benzimidazole scaffolds have historically shown effectiveness against a range of pathogens.

Antifungal Activity

Studies have indicated that derivatives similar to this compound possess antifungal properties, making them candidates for further development in treating fungal infections .

PropertyActivity LevelReference
AntifungalModerate

Future Directions and Research Needs

While initial studies suggest significant potential for this compound in anticancer therapy and antimicrobial applications, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy.

Research Recommendations

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.
  • Combination Therapies : Exploring synergistic effects with existing treatments to improve outcomes in resistant cancer forms.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The benzodiazole and azetidine rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Their Effects

Table 1: Key Structural Variations and Molecular Properties
Compound Name Key Features Molecular Formula Molecular Weight Notable Properties
Target Compound Azetidine ring, 5-methylbenzimidazole, 4-methoxyphenyl carboxamide C20H20N4O2 364.4* Conformational rigidity from azetidine; moderate solubility due to methoxy group
N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide Chloro substituent on phenyl ring C19H19ClN4O2 370.8 Enhanced binding affinity (electron-withdrawing Cl); potential metabolic concerns
N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide Phenethyl linker instead of phenyl C21H24N4O2 364.4 Increased lipophilicity; altered pharmacokinetics
(E)-4-(3-(1H-Benzimidazol-2-yl)-3-oxoprop-1-enyl)-N-(4-methoxyphenyl)benzamide Propenyl linker between benzimidazole and benzamide C24H19N3O3 397.4 Rigid planar structure; lower solubility (high melting point: 258–260°C)
3,5-Dichloro-N-(1H-benzo[d]imidazol-2-yl)benzamide Dichloro substituents on benzamide C14H9Cl2N3O 306.1 High potency (IC50 = 6.4 μM); cytotoxicity concerns

*Calculated based on molecular formula.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy and carboxamide groups enhance aqueous solubility, while lipophilic substituents (e.g., phenethyl) increase membrane permeability .
  • Metabolic Stability : Azetidine rings may reduce metabolic degradation compared to larger heterocycles (e.g., pyrimidine) .

Biological Activity

N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. Its unique molecular structure, which includes a benzodiazole ring and an azetidine ring, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide
InChI Key QFYXDBWNKURPMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC

Biological Activity

The biological activity of this compound has been explored through various studies, emphasizing its potential as an anticancer agent and its interaction with biological macromolecules.

Anticancer Properties

Recent research has highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro studies have demonstrated significant cytotoxic effects against various cancer types, including breast and colon cancer. The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
HEPG2 (liver)0.67
MCF7 (breast)0.80
HCT116 (colon)0.87
ACHN (renal)0.95

These results indicate that the compound exhibits potent anticancer properties, making it a promising candidate for further development.

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The benzodiazole and azetidine rings are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells : A study conducted by Zhang et al. assessed the compound's effects on MCF7 breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.80 µM. The study suggested that the compound induces apoptosis through mitochondrial pathways.
  • Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells showed that treatment with the compound resulted in cell cycle arrest and increased levels of pro-apoptotic proteins, indicating its potential as a therapeutic agent against colon cancer.
  • Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to key proteins involved in cancer progression, such as EGFR and Src kinases, suggesting that it may inhibit signaling pathways critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameIC50 (µM)Reference
N-(4-methoxyphenyl)-3-(1H-benzimidazol-2-yl)azetidine-1-carboxamide0.95
N-(4-methoxyphenyl)-3-(5-methyl-1H-indazol-2-yl)azetidine-1-carboxamide1.10

The presence of the 5-methyl group in the benzodiazole ring enhances the compound's potency compared to its analogs, demonstrating its unique biological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.